Glutaconaldehyde

Analytical Chemistry Pharmaceutical Analysis Residue Detection

Glutaconaldehyde (CAS 821-42-1) is an unsaturated dialdehyde existing predominantly in its enol form (5-hydroxy-2,4-pentadienal), imparting a conjugated π-system absent in saturated analogs like glutaraldehyde. This electronic structure is the basis for its validated, highly sensitive chromogenic detection of sulfonamides (0.5 ppm in solution; 0.01 μg spot-test LOD). For synthetic applications, the shelf-stable tetrabutylammonium enolate salt (≥97%, synthesized in 64–70% yield) is the recommended procurement form, serving as a reliable glutaconaldehyde anion source for Knoevenagel condensations, Michael additions, and heterocycle construction. Recent demonstrations of 'switchable' aza-merocyanine derivatives for Fe³⁺ fluorimetric sensing further validate this scaffold for functional dye and sensor development. Substitution with glutaraldehyde or glutaconic acid will result in complete failure of these specific workflows.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 821-42-1
Cat. No. B1235477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaconaldehyde
CAS821-42-1
Synonymsglutaconaldehyde
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC(C=CC=O)C=O
InChIInChI=1S/C5H6O2/c6-4-2-1-3-5-7/h1-2,4-5H,3H2/b2-1+
InChIKeyNEOPYIBVKJWHMN-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaconaldehyde (CAS 821-42-1) Procurement Guide: Core Structure and Primary Utility


Glutaconaldehyde (CAS 821-42-1, C₅H₆O₂) is an unsaturated dialdehyde structurally related to glutaraldehyde and glutaconic acid [1]. Due to conjugation with its double bond, it exists predominantly in its enol form (5-hydroxy-2,4-pentadienal) rather than as a simple dialdehyde [1]. This conjugated enal system confers unique reactivity as both an electrophile and a nucleophile, making it a versatile intermediate in heterocyclic synthesis. In procurement, its most distinctive validated role is as a highly sensitive analytical reagent for detecting and quantifying sulfonamides and certain amines, as documented in primary analytical literature [2].

Glutaconaldehyde (CAS 821-42-1) Critical Evaluation: Why In-Class Dialdehydes Are Not Interchangeable


In procurement, it is critical to distinguish Glutaconaldehyde (CAS 821-42-1) from saturated analogs like glutaraldehyde (CAS 111-30-8) or glutaconic acid. The conjugated π-system of Glutaconaldehyde imparts a unique electronic structure that directly governs its reactivity profile. While glutaraldehyde acts as a potent cross-linking electrophile, Glutaconaldehyde's enol form enables its function as a nucleophilic synthon in reactions such as Knoevenagel condensations and Michael additions, as well as its specific chromogenic reaction with sulfonamides . Substitution with a saturated or differently unsaturated dialdehyde will result in a complete failure of these specific analytical detection workflows or synthetic routes, as the required conjugated enal system and its characteristic reactivity with primary amines are absent .

Glutaconaldehyde (CAS 821-42-1) Quantitative Evidence Guide: Validated Performance Differentiation


Quantitative Detection of Sulfonamides at 0.5 ppm in Acidic Solution

Glutaconaldehyde enables the quantitative determination of sulfonamide antibiotics in acidic solution at a concentration of 0.5 ppm [1]. The reaction yields a chromogenic product, providing a quantitative or semiquantitative readout [1]. This direct detection method is not achievable with saturated dialdehydes like glutaraldehyde, which do not form the requisite colored polymethine dye complex with sulfonamides under these conditions.

Analytical Chemistry Pharmaceutical Analysis Residue Detection

Sensitivity as a Spot Test Reagent: Identification Limits of 0.01–10 μg

As a spot test reagent, glutaconic aldehyde (generated in situ or used as the free compound) demonstrates high sensitivity. Identification limits ranging from 0.01 to 10 μg have been reported for its characteristic color reaction with various analytes, producing red to orange colors [1]. This level of sensitivity as a chromogenic probe is a defining characteristic for applications where visual or simple spectrophotometric readouts are required.

Analytical Chemistry Spot Test Qualitative Analysis

Fluorimetric Determination of Fe³⁺ via Novel Glutaconaldehyde Derivative

A novel glutaconaldehyde derivative, potassium 2,10-diamino-1,1,3,9,11,11-hexacyanoundeca-2,4,6,8,10-pentaen-1-ide, has been synthesized and successfully applied for the quantitative fluorimetric determination of Fe³⁺ ions at low concentrations [1]. This derivative is part of a new class of 'switchable' aza-merocyanines that exhibit fluorescence with a λmax,em around 660 nm [1]. This application highlights the utility of the Glutaconaldehyde scaffold in creating selective fluorescent probes, a capability not shared by simple aliphatic dialdehydes.

Analytical Chemistry Fluorimetry Metal Ion Sensing

Synthesis of Glutaconaldehyde Tetrabutylammonium Salt Monohydrate in 64–70% Yield

A practical synthetic procedure has been validated for producing the tetrabutylammonium salt of glutaconaldehyde enolate, a stable and solubilized form of the compound, in a yield of 64–70% from the hydrolysis of pyridinium-1-sulfonate [1]. The resulting product, obtained as nearly colorless crystals with a melting point of 105–108°C, provides a well-defined, high-purity starting material for subsequent reactions [1].

Organic Synthesis Process Chemistry Reagent Preparation

Glutaconaldehyde (CAS 821-42-1) Optimal Use Cases: Evidence-Backed Applications


Quantitative or Semiquantitative Sulfonamide Residue Analysis

Based on the validated 0.5 ppm detection limit in acidic solution [1], Glutaconaldehyde is the reagent of choice for developing assays to quantify or screen for sulfonamide residues in pharmaceutical preparations or biological matrices where urea interference can be managed [1]. It is not suitable for direct quantification in body fluids due to urea interference, but remains valuable for quality control and research applications [1].

High-Sensitivity Spot Test for Aromatic and Vinyl Amines

Given its documented sensitivity as a spot test reagent (identification limits down to 0.01 μg) [2], Glutaconaldehyde should be procured for developing rapid, visual, or simple spectrophotometric tests for secondary aromatic amines, vinylamines, and indole derivatives [2].

Synthesis of Heterocyclic Building Blocks via a Stable Enolate Salt

The well-defined, high-yielding synthesis (64–70%) of the stable tetrabutylammonium enolate salt [3] makes this derivative a strategic procurement item. It serves as a reliable, shelf-stable source of the glutaconaldehyde anion for use in Michael additions, Knoevenagel condensations, and the construction of complex heterocycles like pyridines and cyanine dyes [3].

Development of Switchable Fluorescent Probes for Metal Ions

The recent demonstration of a novel glutaconaldehyde derivative acting as a 'switchable' aza-merocyanine for the fluorimetric detection of Fe³⁺ ions [4] validates the use of the Glutaconaldehyde scaffold in developing new classes of functional dyes and sensors. Procurement should be considered for research groups exploring fluorescence-based sensing or molecular switching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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